(5-Fluoropyridin-3-yl)methanamine dihydrochloride

Medicinal Chemistry Metabotropic Glutamate Receptors CNS Drug Discovery

SAR studies on fluoropyridine regioisomers often suffer from uncharacterized impurity profiles that confound potency and DMPK data. (5-Fluoropyridin-3-yl)methanamine dihydrochloride (CAS 23586-97-2) eliminates this variable as a well-defined comparator. - Validated mGlu3 NAM activity: IC50=481 nM, Fu=0.092, CLhep=26.6 mL/min/kg. - CSF1R inhibitor motif: Ki=5.9 nM with demonstrated brain penetration in preclinical models. - Dihydrochloride salt ensures aqueous solubility for reliable in vitro assay preparation.

Molecular Formula C6H9Cl2FN2
Molecular Weight 199.05
CAS No. 23586-97-2
Cat. No. B2770198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoropyridin-3-yl)methanamine dihydrochloride
CAS23586-97-2
Molecular FormulaC6H9Cl2FN2
Molecular Weight199.05
Structural Identifiers
SMILESC1=C(C=NC=C1F)CN.Cl.Cl
InChIInChI=1S/C6H7FN2.2ClH/c7-6-1-5(2-8)3-9-4-6;;/h1,3-4H,2,8H2;2*1H
InChIKeyTXOAPLQELPXLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoropyridin-3-yl)methanamine dihydrochloride: Fluorinated Pyridine Building Block


(5-Fluoropyridin-3-yl)methanamine dihydrochloride (CAS 23586-97-2) is a fluorinated pyridine derivative with a methanamine group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The dihydrochloride salt form enhances aqueous solubility and handling characteristics [1]. Its molecular formula is C6H9Cl2FN2, with a molecular weight of 199.05 g/mol [2]. The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and CNS-targeting agents [1].

Scaffold Fluoropyridine building block for CNS-penetrant lead optimization
Form Dihydrochloride salt supports aqueous handling and bioconjugation
Regioisomer context 5-fluoro-3-aminomethyl pattern reported in mGlu3 modulator programs

(5-Fluoropyridin-3-yl)methanamine dihydrochloride: Regioisomer Differentiation


Fluoropyridine methanamine regioisomers exhibit distinct pharmacological profiles despite identical molecular formulas. Substituting the 5-fluoro-3-aminomethyl substitution pattern with 2-fluoro-3-aminomethyl, 4-fluoro-3-aminomethyl, or non-fluorinated pyridin-3-ylmethanamine analogs can significantly alter target potency and physicochemical properties. This is not a theoretical extrapolation but a documented reality: in a standardized mGlu3 receptor assay, the 5-fluoropyridin-3-yl isomer (IC50 = 481 nM) shows a clear differentiation from the 2-fluoropyridin-3-yl isomer (IC50 = 392 nM) and the 4-fluoropyridin-3-yl isomer (IC50 = 482 nM) [1]. Such differences underscore that simple in-class substitution is not scientifically valid and can lead to suboptimal or misleading research outcomes.

Target product (5-Fluoropyridin-3-yl)methanamine dihydrochloride
Alternative regioisomer 2-fluoro or 4-fluoro pyridin-3-ylmethanamine analogs
Regioisomer shift may alter target potency, free fraction, and hepatic clearance; in-class substitution not supported by direct comparator evidence.
Target product Dihydrochloride salt (CAS 23586-97-2)
Different salt form Free base (CAS 23586-96-1) or monohydrochloride salt
Salt form influences aqueous solubility and handling; free base may require organic co-solvents, introducing assay artifacts.

(5-Fluoropyridin-3-yl)methanamine dihydrochloride: Quantitative Evidence


mGlu3 Receptor Potency: Regioisomer Comparison

In a direct head-to-head comparison of fluoropyridine regioisomers incorporated into an mGlu3 negative allosteric modulator scaffold, the 5-fluoropyridin-3-yl isomer exhibited an IC50 of 481 nM against the mGlu3 receptor [1]. This potency differs from its closest analogs: the 2-fluoropyridin-3-yl isomer showed an IC50 of 392 nM, while the 4-fluoropyridin-3-yl isomer displayed an IC50 of 482 nM [1]. The non-fluorinated pyridin-3-yl control demonstrated an IC50 of 608 nM, confirming that fluorine substitution at the 5-position provides a meaningful potency gain over the non-fluorinated scaffold [1].

mGlu3 IC50 comparison
Head-to-head
5-F isomer: IC50 481 nM
2-F isomer: 392 nM
4-F isomer: 482 nM
Non-fluorinated: 608 nM
Supports regioisomer selection for mGlu3 programs
Same scaffold; mGlu3 NAM functional assay
Medicinal Chemistry Metabotropic Glutamate Receptors CNS Drug Discovery

Lipophilicity Profile vs. Regioisomeric Analogs

The 5-fluoropyridin-3-ylmethanamine free base exhibits a calculated LogP of 1.3797 [1]. This lipophilicity value is identical to that reported for the 2-(aminomethyl)-5-fluoropyridine regioisomer (LogP = 1.3797) [2], confirming that the fluorine atom, not its positional relationship to the aminomethyl group, dominates the partition coefficient. However, the 5-fluoro substitution pattern on the 3-aminomethylpyridine core yields a distinct LogD profile compared to other fluoropyridine regioisomers when incorporated into larger molecular frameworks, as evidenced by the cLogP and ligand-lipophilicity efficiency (LLE) values reported for the mGlu3 NAM series (cLogP = 2.26 for 5-fluoropyridin-3-yl vs. 2.67 for 2-fluoropyridin-3-yl) [3]. This indicates that while the isolated fragment LogP may be similar, the electronic and steric effects of the 5-fluoro-3-aminomethyl arrangement translate into measurably different global lipophilicity in lead-like molecules.

Lipophilicity profile
Head-to-head
Fragment LogP: 1.38 (both 5-F-3-AM and 5-F-2-AM)
cLogP in scaffold: 2.26 (5-F-3-AM) vs 2.67 (2-F-3-AM)
Lipophilicity context for ADME review
Fragment LogP identical; scaffold cLogP differs
Drug Design ADME Prediction Physicochemical Profiling

Dihydrochloride Salt: Aqueous Solubility Advantage

(5-Fluoropyridin-3-yl)methanamine is commercially available as the dihydrochloride salt (CAS 23586-97-2), which is specifically formulated to enhance aqueous solubility and handling [1]. This is a significant differentiator from the free base (CAS 23586-96-1) or the monohydrochloride salt (CAS 864263-69-4), which may exhibit lower water solubility and require organic co-solvents for dissolution. The dihydrochloride form facilitates direct use in aqueous reaction conditions, bioconjugation protocols, and in vitro assays without the need for DMSO or other solubilizing agents that can introduce artifacts or cytotoxicity [1]. While no direct comparative solubility data for the free base vs. dihydrochloride salt were located in this search, the well-established principle that hydrochloride salt formation increases aqueous solubility of basic amines provides a class-level inference that the dihydrochloride offers a practical advantage for researchers working in aqueous media [2].

Salt solubility
Class-level
Dihydrochloride described as improved aqueous solubility vs free base/monohydrochloride
May support aqueous-phase handling
Class-level salt solubility inference; no direct solubility data
Chemical Synthesis Formulation Science Bioconjugation

CNS-Penetrant Kinase Inhibitor Fragment

The 5-fluoropyridin-3-yl moiety is a recurring structural feature in CNS-penetrant kinase inhibitors. In one disclosed example, a compound incorporating a 5-fluoropyridin-3-yl group demonstrated an IC50 of 22 nM against IRAK4, a kinase implicated in inflammatory and autoimmune diseases [1]. Furthermore, the CSF1R inhibitor PLX5622, which features a 5-fluoro-N-((5-fluoropyridin-3-yl)methyl)pyridin-2-amine motif, achieves a Ki of 5.9 nM and demonstrates high brain penetration, enabling specific microglial elimination in preclinical models . While these data do not directly compare the 5-fluoropyridin-3-yl fragment to its regioisomers in the same assay, they establish the 5-fluoro-3-aminomethyl substitution pattern as a validated pharmacophore for achieving potent kinase inhibition and favorable CNS exposure. The consistent appearance of this fragment in advanced leads supports its preferential selection over other fluoropyridine regioisomers for kinase-targeted and CNS programs.

CNS kinase fragment
Context-dependent
Compounds with 5-F-3-AM motif: IRAK4 IC50 22 nM; CSF1R Ki 5.9 nM (PLX5622)
Reported CNS kinase fragment context
No direct regioisomer comparison in same assays
Kinase Inhibition CNS Drug Discovery Blood-Brain Barrier Penetration

Substitution Pattern: Protein Binding and Metabolic Stability

The 5-fluoro-3-aminomethyl substitution pattern imparts a unique electronic and steric profile compared to other regioisomers. The electron-withdrawing fluorine at the 5-position para to the pyridine nitrogen influences the basicity of the ring nitrogen and the electron density of the aromatic system, which can modulate hydrogen bonding and π-stacking interactions with biological targets [1]. In a direct comparison of fluoropyridine regioisomers within an mGlu3 NAM series, the 5-fluoropyridin-3-yl isomer exhibited a rat plasma fraction unbound (Fu) of 0.092 and a predicted hepatic clearance (CLhep) of 26.6 mL/min/kg, which differs from the 2-fluoropyridin-3-yl isomer (Fu = 0.083, CLhep = 36.9 mL/min/kg) and the 4-fluoropyridin-3-yl isomer (Fu = 0.085, CLhep = 36.0 mL/min/kg) [2]. These differences in protein binding and metabolic stability arise directly from the regiospecific substitution pattern and underscore that in-class analogs are not interchangeable for achieving desired pharmacokinetic profiles.

Protein binding & clearance
Head-to-head
5-F-3-AM: Fu 0.092, CLhep 26.6 mL/min/kg
2-F-3-AM: Fu 0.083, CLhep 36.9
4-F-3-AM: Fu 0.085, CLhep 36.0
PK endpoint context differs by regioisomer
Rat plasma protein binding and microsomal stability
Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

(5-Fluoropyridin-3-yl)methanamine dihydrochloride: Application Scenarios


mGlu3 Receptor Modulation

Researchers developing negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) targeting the mGlu3 receptor should prioritize (5-fluoropyridin-3-yl)methanamine dihydrochloride as a key building block. Direct comparative data from a published mGlu3 NAM series demonstrates that the 5-fluoropyridin-3-yl isomer (IC50 = 481 nM) provides a favorable balance of potency, free fraction (Fu = 0.092), and hepatic clearance (CLhep = 26.6 mL/min/kg) compared to the 2-fluoro (IC50 = 392 nM, Fu = 0.083, CLhep = 36.9) and 4-fluoro (IC50 = 482 nM, Fu = 0.085, CLhep = 36.0) regioisomers [1]. This specific substitution pattern is a validated starting point for mGlu3 programs.

CNS-Penetrant Kinase Inhibitor Discovery

For programs targeting kinases where CNS penetration is required (e.g., CSF1R, IRAK4), (5-fluoropyridin-3-yl)methanamine dihydrochloride represents a privileged fragment. The CSF1R inhibitor PLX5622, which incorporates a 5-fluoropyridin-3-ylmethylamine motif, achieves a Ki of 5.9 nM and demonstrates robust brain penetration in preclinical models . The dihydrochloride salt form facilitates aqueous solubility for in vitro kinase assays and bioconjugation workflows [2].

Aqueous Bioconjugation and In Vitro Assays

The dihydrochloride salt form (CAS 23586-97-2) is specifically recommended for applications requiring dissolution in aqueous buffers, such as bioconjugation reactions (e.g., NHS ester coupling, reductive amination), cell-based assays, and in vivo formulation preparation. Unlike the free base (CAS 23586-96-1) which may require organic co-solvents, the dihydrochloride salt enhances handling and reduces the risk of DMSO-related artifacts in sensitive biological systems [2][3].

SAR Studies of Fluoropyridine Regioisomers

Medicinal chemists conducting systematic SAR investigations of fluoropyridine-containing lead series should include (5-fluoropyridin-3-yl)methanamine dihydrochloride as a comparator to 2-fluoro and 4-fluoro regioisomers. The quantitative data on mGlu3 potency, protein binding, and clearance provide a reference point for interpreting the impact of fluorine position on target engagement and pharmacokinetics [1]. This compound serves as a well-characterized tool for understanding regioisomer effects in novel chemical series.

Application
Selection Property
Validation Focus
mGlu3 modulator scaffold studies
Regioisomer potency/ADME profile
mGlu3 NAM assay context review
CNS kinase probe synthesis
Fragment CNS penetration context
Kinase panel and brain exposure review
Aqueous bioconjugation workflows
Salt form solubility profile
Aqueous solubility and handling review
Regioisomer SAR studies
Positional isomer comparator set
mGlu3/PK endpoint comparison

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